
Fluvastatin hydroxydiene free acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluvastatin hydroxydiene free acid is a compound derived from fluvastatin, a member of the statin drug class. Statins are widely used to treat hypercholesterolemia and prevent cardiovascular diseases by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis . This compound is a racemic mixture with the molecular formula C24H24FNO3 and a molecular weight of 393.4507 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluvastatin hydroxydiene free acid involves several steps, starting from the indole derivative. The key steps include:
Formation of the indole core: This is achieved through a Fischer indole synthesis.
Introduction of the fluorophenyl group: This step involves a Friedel-Crafts acylation reaction.
Formation of the hydroxydiene side chain: This is accomplished through a series of aldol condensation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk synthesis of intermediates: Using high-pressure reactors and continuous flow systems.
Purification: Employing techniques such as crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Fluvastatin hydroxydiene free acid undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Fluvastatin hydroxydiene free acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying statin-related reactions and mechanisms.
Biology: Investigated for its effects on cellular cholesterol biosynthesis.
Medicine: Explored for its potential in reducing cholesterol levels and preventing cardiovascular diseases.
Industry: Utilized in the development of new lipid-lowering agents and formulations.
Mechanism of Action
Fluvastatin hydroxydiene free acid exerts its effects by selectively and competitively inhibiting the hepatic enzyme HMG-CoA reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the synthesis of cholesterol in the liver, leading to decreased plasma cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
- Simvastatin
- Pravastatin
- Lovastatin
- Atorvastatin
- Rosuvastatin
Comparison
Fluvastatin hydroxydiene free acid is unique among statins due to its entirely synthetic origin and distinct structural features. Unlike other statins, which are often derived from fungal metabolites, this compound is synthesized through a series of chemical reactions, providing greater control over its purity and consistency .
Conclusion
This compound is a significant compound in the statin class, with unique synthetic origins and a wide range of applications in scientific research and medicine. Its ability to inhibit HMG-CoA reductase makes it a valuable tool in the fight against hypercholesterolemia and cardiovascular diseases.
Properties
CAS No. |
1207963-21-0 |
|---|---|
Molecular Formula |
C24H24FNO3 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(4E,6E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxyhepta-4,6-dienoic acid |
InChI |
InChI=1S/C24H24FNO3/c1-16(2)26-21-9-6-4-8-20(21)24(17-11-13-18(25)14-12-17)22(26)10-5-3-7-19(27)15-23(28)29/h3-14,16,19,27H,15H2,1-2H3,(H,28,29)/b7-3+,10-5+ |
InChI Key |
WARCEOCHTLFKTQ-GZTQOXHUSA-N |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C=C/C(CC(=O)O)O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC=CC(CC(=O)O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
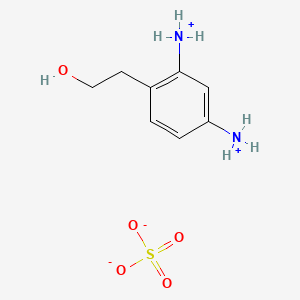
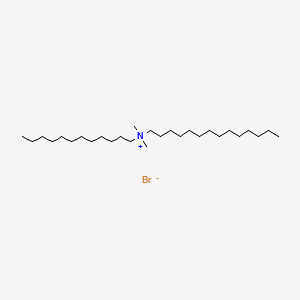
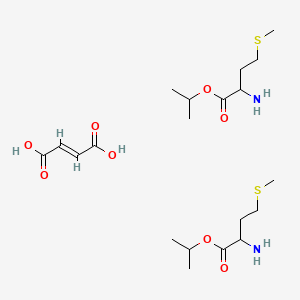
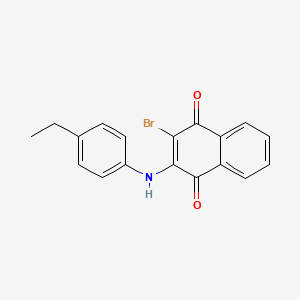
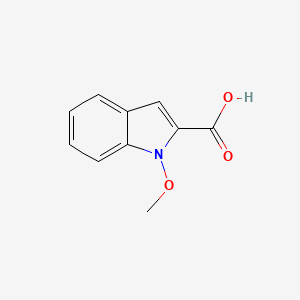
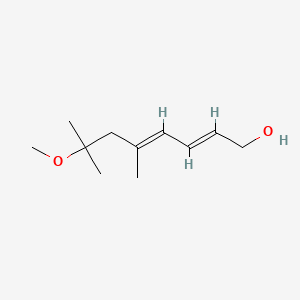
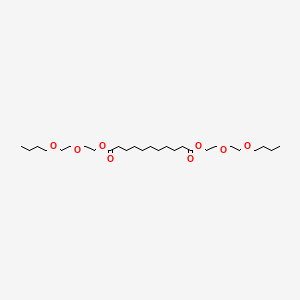

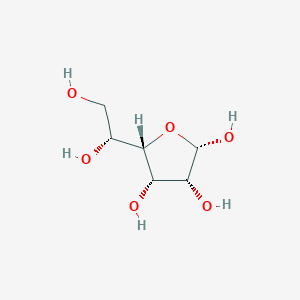
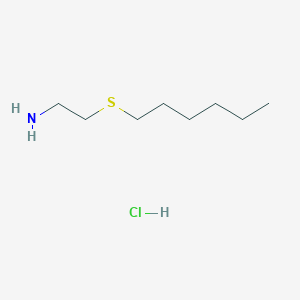
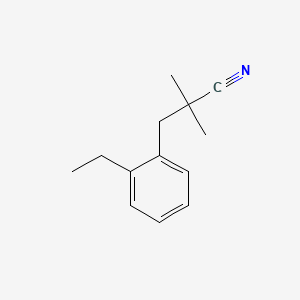
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate](/img/structure/B12661385.png)
